2,2'-Bipyridine-6-carboxylic acid
Overview
Description
2,2'-Bipyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,2’-Bipyridine-6-carboxylic acid is the 6-membered palladacycles . This compound acts as a pincer-like, removable tridentate directing group that stabilizes these palladacycles .
Mode of Action
2,2’-Bipyridine-6-carboxylic acid interacts with its targets by stabilizing the 6-membered palladacycles, which are crucial for olefin functionalization . This stabilization is achieved through the formation of complexes with the palladacycles .
Biochemical Pathways
It is known that this compound plays a role in thewater oxidation process . It forms part of Ru-based molecular water oxidation catalysts .
Pharmacokinetics
It is known that the compound is a solid at room temperature and can dissolve in water and organic solvents .
Result of Action
The action of 2,2’-Bipyridine-6-carboxylic acid results in the stabilization of 6-membered palladacycles, enabling olefin functionalization . This can lead to regioselective remote hydrocarbofunctionalization of alkene-containing substrate classes .
Action Environment
The action of 2,2’-Bipyridine-6-carboxylic acid can be influenced by environmental factors. For instance, the compound can form stable acid salts in water, such as those with magnesium salts . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain ions or other substances in the environment.
Biochemical Analysis
Biochemical Properties
2,2’-Bipyridine-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions such as iron, copper, and zinc, which are essential cofactors for many enzymatic reactions. These metal complexes can influence the activity of metalloenzymes, thereby affecting biochemical pathways. Additionally, 2,2’-Bipyridine-6-carboxylic acid can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking, which can alter protein structure and function .
Cellular Effects
2,2’-Bipyridine-6-carboxylic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can impact the availability of these ions for cellular processes, thereby affecting cellular metabolism. Additionally, 2,2’-Bipyridine-6-carboxylic acid can interact with DNA and proteins, leading to changes in gene expression and protein function. These interactions can result in altered cell signaling pathways, which can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyridine-6-carboxylic acid involves its ability to form complexes with metal ions and interact with biomolecules. At the molecular level, the compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable chelate complexes. These metal complexes can inhibit or activate enzymes by altering their active sites or by competing with natural cofactors. Additionally, 2,2’-Bipyridine-6-carboxylic acid can bind to DNA and proteins, leading to changes in their structure and function. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-6-carboxylic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that 2,2’-Bipyridine-6-carboxylic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and for designing experiments that account for its stability and degradation .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-6-carboxylic acid in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular signaling pathways. At high doses, 2,2’-Bipyridine-6-carboxylic acid can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become detrimental. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2,2’-Bipyridine-6-carboxylic acid is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical pathways, such as the citric acid cycle and oxidative phosphorylation. Additionally, 2,2’-Bipyridine-6-carboxylic acid can affect metabolite levels by altering the availability of metal ions required for enzymatic reactions. These effects on metabolic pathways are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2,2’-Bipyridine-6-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its structure. Once inside the cell, 2,2’-Bipyridine-6-carboxylic acid can bind to intracellular proteins, which can influence its localization and accumulation. These interactions are important for determining the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2’-Bipyridine-6-carboxylic acid is influenced by its interactions with biomolecules and its chemical properties. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or cytoplasm, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as different cellular compartments have distinct biochemical environments. Understanding the subcellular localization of 2,2’-Bipyridine-6-carboxylic acid is important for elucidating its mechanism of action and its potential therapeutic applications .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTILGDVDYWICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452568 | |
Record name | 2,2'-Bipyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-87-4 | |
Record name | [2,2′-Bipyridine]-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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